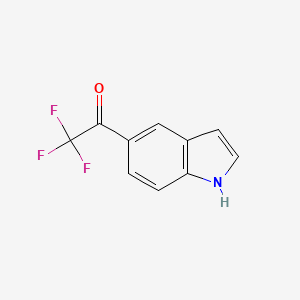

2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone

Description

Significance of Indole (B1671886) Derivatives in Chemical Research

The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif of immense importance in chemistry and biology. mdpi.comnih.gov It is the core of the essential amino acid tryptophan and is found in a vast array of natural products, including alkaloids and pigments. mdpi.com This natural prevalence has inspired chemists to explore indole derivatives for a wide range of applications, particularly in drug discovery. mdpi.comnih.gov

Indole derivatives are known to exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comopenmedicinalchemistryjournal.com The versatility of the indole scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of its pharmacological profile. nih.gov This has led to the development of numerous indole-containing drugs, such as the anti-inflammatory drug indomethacin (B1671933) and the vinca (B1221190) alkaloids used in cancer chemotherapy. mdpi.comopenmedicinalchemistryjournal.com The ability of indole derivatives to interact with diverse biological targets makes them a central focus in the ongoing quest for new and effective therapeutic agents. nih.govmdpi.com

The Role of Trifluoromethyl and Trifluoroacetyl Moieties in Molecular Design

The introduction of fluorine atoms into organic molecules is a widely used strategy in modern drug design to enhance a compound's physicochemical and biological properties. mdpi.combohrium.com The trifluoromethyl (-CF3) group, and by extension the trifluoroacetyl (-COCF3) group, are particularly valued for their unique electronic and steric characteristics. mdpi.comhovione.com

One of the key advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the -CF3 group resistant to metabolic degradation by enzymes in the body. mdpi.com This can lead to a longer duration of action for a drug. Furthermore, the high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can influence the acidity or basicity of nearby functional groups and modulate interactions with biological targets. mdpi.com

The trifluoromethyl group also increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and be absorbed by the body. mdpi.com This combination of metabolic stability, electron-withdrawing nature, and enhanced lipophilicity makes the trifluoromethyl and trifluoroacetyl groups powerful tools for medicinal chemists seeking to optimize the properties of drug candidates. mdpi.comhovione.com

Overview of 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone within the Trifluoroacetylated Indole Family

While extensive research specifically detailing the applications of this compound is not widely published, its structure suggests its potential as a valuable building block in the synthesis of more complex molecules. The presence of the reactive ketone group and the trifluoromethyl moiety, coupled with the inherent biological relevance of the indole scaffold, makes it an attractive starting material for the development of novel compounds with potential therapeutic applications.

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value |

| Chemical Formula | C10H6F3NO |

| Molecular Weight | 229.16 g/mol |

| CAS Number | 170366-90-2 guidechem.com |

| Appearance | (Not specified in available literature) |

| Boiling Point | (Not specified in available literature) |

| Melting Point | (Not specified in available literature) |

| Solubility | (Not specified in available literature) |

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(1H-indol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-1-2-8-6(5-7)3-4-14-8/h1-5,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAXZGXRMVALGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60664364 | |

| Record name | 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170366-90-2 | |

| Record name | 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms in Trifluoroacetylation and Indole Functionalization

Mechanistic Pathways of Trifluoroacetylation of Indoles

Trifluoroacetylation is a key transformation for modifying the electronic properties of the indole (B1671886) nucleus and serves as a precursor for further synthetic manipulations. The reaction's course is heavily influenced by the reagents used and the substitution pattern of the indole.

The reaction between substituted indoles and trifluoroacetic anhydride (B1165640) (TFAA) has been shown to proceed through a distinct mechanistic pathway involving an ion pair intermediate. rsc.org Spectroscopic studies, particularly using nuclear magnetic resonance (n.m.r.), have provided experimental evidence for the formation and stability of this intermediate. rsc.org The mechanism is thought to involve the formation of an ion pair between a protonated anhydride species and the trifluoroacetate (B77799) anion, which then acts as the acylating agent. rsc.org This pathway helps to explain the observed reactivity and product distributions in the trifluoroacetylation of various indole substrates.

A variety of reagents can be employed to introduce the trifluoroacetyl group, each with its own mechanistic nuances and applications.

Trifluoroacetic Anhydride (TFAA): As a highly reactive acylating agent, TFAA is widely used for introducing the trifluoroacetyl group. wikipedia.orgchemicalbook.com Its reactions with indoles can lead to attack at different positions depending on the indole's substitution. For instance, with 1,2,3-trimethylindole, trifluoroacetylation occurs at the C-2 methyl group. rsc.org TFAA can also act as a dehydrating agent and an activator in other reactions, such as the Swern oxidation and Pummerer rearrangement. wikipedia.org

Trifluoroacetic Acid (TFA): TFA serves as an inexpensive and bench-stable reagent for both N-trifluoroacetylation and N-trifluoroethylation of indoles, with the outcome being switchable based on the reaction conditions. acs.orgorganic-chemistry.org In the presence of a reducing agent like trimethylamine (B31210) borane (B79455), indoles can be converted to N-trifluoroacetylated indolines. organic-chemistry.orgresearchgate.net Mechanistic studies suggest that indoline (B122111) is a common intermediate in these transformations. acs.orgresearchgate.net

Ethyl Trifluoropyruvate: This reagent offers an alternative route for the direct trifluoroacetylation of indoles, particularly at the C-3 position. rsc.org Copper-mediated protocols have been developed that are operationally simple and proceed under mild conditions. rsc.org Furthermore, iron-catalyzed reactions of 2-methylindoles with ethyl trifluoropyruvate can lead to the construction of more complex pyrrolo[1,2-α]indole scaffolds through a sequential C(sp³)–H/N–H annulation process. acs.orgacs.org A proposed mechanism involves the initial attack of Fe³⁺ at the C3 position of the indole, followed by tautomerization to a nucleophilic enamine, which then reacts with the carbonyl group of the ethyl trifluoropyruvate. acs.org

| Reagent | Typical Reaction | Key Mechanistic Feature |

|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | C- and N-Trifluoroacetylation | Highly reactive, forms ion-pair intermediates rsc.orgrsc.org |

| Trifluoroacetic Acid (TFA) | Switchable N-Trifluoroacetylation/N-Trifluoroethylation | Requires co-reagents (e.g., reducing agents) acs.orgorganic-chemistry.org |

| Ethyl Trifluoropyruvate | C3-Trifluoroacetylation and Annulation | Often metal-catalyzed (Cu, Fe) rsc.orgacs.org |

The direct N-trifluoroacetylation of indoles can be achieved using various methods. One proposed mechanism involves the use of trifluoroacetic acid in conjunction with trimethylamine borane to yield N-trifluoroacetylated indolines. researchgate.net The reaction is believed to proceed via an indoline intermediate. acs.orgorganic-chemistry.org Palladium-catalyzed processes have also been developed for the synthesis of N-trifluoroacetyl-substituted indolines from unactivated alkenes and trifluoroacetimidoyl chlorides, showcasing a [3+2] heteroannulation pathway. nih.gov These methods provide efficient, catalyst-free, or metal-catalyzed approaches to valuable N-trifluoroacetylated indole derivatives. organic-chemistry.org

Intramolecular Cyclization and Rearrangement Mechanisms

The construction of the core indole ring system and its subsequent elaboration often rely on powerful intramolecular reactions, including sigmatropic and Claisen-type rearrangements.

Sigmatropic rearrangements, particularly the rsc.orgrsc.org-sigmatropic rearrangement, are a cornerstone of several indole syntheses.

Fischer Indole Synthesis: This classic method for preparing indoles features a rsc.orgrsc.org-sigmatropic rearrangement as its key bond-forming step. chemtube3d.comyoutube.com The reaction involves the acid-catalyzed rearrangement of an arylhydrazone. The mechanism proceeds through the formation of an enehydrazine tautomer, which then undergoes the concerted pericyclic rearrangement to form a new C-C bond, breaking the weak N-N bond in the process. youtube.comyoutube.comrsc.org Subsequent cyclization and elimination of ammonia (B1221849) lead to the aromatic indole ring. youtube.com

Other Sigmatropic Rearrangements: Indole synthesis can also be achieved through a sequence involving a rsc.orgacs.org-Meisenheimer rearrangement followed by a rsc.orgrsc.org-sigmatropic rearrangement. researchgate.net In this approach, an N-allylaniline is oxidized to an N-allyloxyaniline, which, after isomerization to an N-vinyloxyaniline, undergoes the rsc.orgrsc.org-rearrangement to yield the indole. researchgate.net Additionally, O-vinylhydroxylamines can undergo N-arylation followed by a rapid rsc.orgrsc.org-sigmatropic rearrangement and cyclization to form azaindoles. acs.org

| Reaction Name/Type | Key Rearrangement | Precursor | Significance |

|---|---|---|---|

| Fischer Indole Synthesis | rsc.orgrsc.org-Sigmatropic | Arylhydrazone/Enehydrazine | Forms C-C bond, breaks N-N bond chemtube3d.comyoutube.com |

| Meisenheimer/ rsc.orgrsc.org-Sigmatropic Sequence | rsc.orgacs.org and rsc.orgrsc.org-Sigmatropic | N-allylaniline | Atom-economical, water as byproduct researchgate.net |

| Azaindole Synthesis | rsc.orgrsc.org-Sigmatropic | O-vinylhydroxylamine | Access to fused nitrogen-containing heterocycles acs.org |

The amino-Claisen rearrangement, the nitrogen analogue of the Claisen rearrangement, is a valuable tool for carbon-carbon bond formation in the synthesis of functionalized indoles. tsijournals.com This rsc.orgrsc.org-sigmatropic shift of an N-alkenyl-N-arylamine furnishes a 2-alkenylarylamine, which is a key intermediate for indole synthesis. tsijournals.com

The rearrangement can be promoted by Lewis acids or transition metals. acs.orgtsijournals.com For example, Rhodium(I) complexes have been shown to efficiently catalyze the amino-Claisen rearrangement of N-propargylanilines to form an o-allenylaniline intermediate, which then cyclizes to the indole. acs.org More recently, a metal-free protocol using trifluoroacetic acid (TFA) has been developed to promote the amino-Claisen rearrangement at room temperature, providing access to highly functionalized indoles. organic-chemistry.orgorganic-chemistry.org The dearomative Meerwein-Eschenmoser–Claisen rearrangement of 3-indolyl alcohols represents another powerful variant, enabling the installation of a fully substituted carbon atom at the C2 position of the indoline ring. nih.gov

Palladium-Mediated Cyclization Mechanisms

Palladium-catalyzed reactions are powerful tools for the synthesis of the indole nucleus. These methods often involve the intramolecular cyclization of appropriately substituted anilines. A common strategy is the Heck-type cyclization of N-allyl or N-vinyl-2-haloanilines. organic-chemistry.orgrsc.org The catalytic cycle for these transformations typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the newly formed Pd-Aryl bond, and finally, β-hydride elimination to afford the indole product and regenerate the Pd(0) catalyst.

Another significant palladium-mediated route is the Sonogashira cross-coupling followed by intramolecular cyclization. mdpi.com This approach often begins with the coupling of a 2-haloaniline with a terminal alkyne. The resulting 2-alkynylaniline then undergoes a palladium-catalyzed intramolecular cyclization to form the indole ring. mdpi.comresearchgate.net The mechanism of the cyclization step can vary. For instance, in the presence of a Pd(II) catalyst, the reaction can proceed through an aminopalladation pathway where the aniline (B41778) nitrogen attacks the alkyne coordinated to the palladium center. mdpi.comacs.org This is followed by reductive elimination or other terminating steps to yield the final indole product.

A plausible catalytic cycle for the palladium(II)-catalyzed cyclization of a 2-alkynylaniline derivative is initiated by the coordination of the alkyne to the Pd(II) catalyst. This is followed by a nucleophilic attack from the nitrogen atom, leading to an indolylpalladium species. acs.org This intermediate can then undergo further reactions, such as alkenylation, before the final product is released and the catalyst is regenerated. nih.gov The versatility of palladium catalysis allows for the synthesis of a wide array of substituted indoles by varying the starting materials and reaction conditions. mdpi.comnih.govmdpi.comresearchgate.net

Catalytic Cycle Analysis in Metal-Mediated Transformations

The introduction of a trifluoroacetyl group onto an indole ring, a key feature of 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone, can be achieved through copper-catalyzed or copper-mediated methods. rsc.org These reactions often utilize reagents like ethyl trifluoropyruvate as the trifluoroacetyl source. rsc.org While the precise mechanisms can be complex and substrate-dependent, a general pathway for the trifluoroacetylation of aromatic compounds often involves a copper(I) or copper(II) species.

In a proposed mechanism for copper-catalyzed trifluoromethylation, which shares similarities with trifluoroacetylation, the catalytic cycle may involve a Cu(I)/Cu(III) cycle. The reaction could be initiated by the oxidative addition of an aryl halide to a Cu(I) complex, forming an Aryl-Cu(III) intermediate. This is followed by reductive elimination with a trifluoromethyl source to yield the trifluoromethylated arene and regenerate the Cu(I) catalyst. beilstein-journals.org In the context of trifluoroacetylation of indoles, a similar pathway could be envisioned where the indole acts as the nucleophile.

Alternatively, a mechanism involving an arylcopper(I) species as a key intermediate has been proposed for copper-mediated trifluoromethylselenolation, which could be analogous. beilstein-journals.org The development of copper-catalyzed methods for introducing trifluoromethyl and related groups is an active area of research, with a focus on creating more efficient and milder reaction conditions. nih.govrsc.org The choice of ligands, copper source, and reaction conditions plays a critical role in the efficiency and selectivity of these transformations. researchgate.netnih.gov

Table 1: Comparison of Selected Copper-Catalyzed Trifluoroacetylation and Related Reactions

| Catalyst/Mediator | Substrate | Reagent | Product Type | Proposed Intermediate | Ref. |

| Copper | Indoles | Ethyl trifluoropyruvate | 3-Trifluoroacetylindole | Not specified | rsc.org |

| Cu(I) complexes | Aryl iodides | Trifluoromethylsilanes | Trifluoromethylated aromatics | Not specified | rsc.org |

| Copper(I) | α-Brominated unsaturated carbonyls | [(bpy)CuSeCF₃]₂ | α-Trifluoromethylselenylated carbonyls | Copper(III) complex | beilstein-journals.org |

Acid catalysts are frequently employed in the functionalization of indoles, including acylation reactions that could lead to structures like this compound. Both Lewis and Brønsted acids can play a crucial role in activating either the indole nucleus or the acylating agent.

Lewis Acid Catalysis: In the context of Friedel-Crafts acylation, a classic method for forming aryl ketones, a Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is typically used. byjus.commasterorganicchemistry.com The mechanism involves the Lewis acid coordinating to the acyl halide or anhydride, which generates a highly electrophilic acylium ion (RCO⁺). masterorganicchemistry.comwikipedia.org This acylium ion is then attacked by the electron-rich indole ring, usually at the C3 position due to its higher nucleophilicity. sci-hub.stnih.gov The subsequent deprotonation of the intermediate restores the aromaticity of the indole ring and regenerates the catalyst, although often a stoichiometric amount of the Lewis acid is required as it complexes with the product ketone. wikipedia.orgorganic-chemistry.org Other Lewis acids like scandium triflate (Sc(OTf)₃) have also been shown to be effective catalysts for related C-H functionalization reactions. In some palladium-catalyzed reactions, Lewis acids can act as co-catalysts to enhance reactivity and selectivity. rsc.orgrsc.org

Brønsted Acid Catalysis: Brønsted acids, such as trifluoroacetic acid (TfOH) or sulfuric acid (H₂SO₄), can also catalyze the acylation of indoles. nih.gov The mechanism involves the protonation of the acylating agent, increasing its electrophilicity. Alternatively, the Brønsted acid can activate the indole ring itself. frontiersin.org For instance, in reactions of 2-indolylmethanols, a Brønsted acid can facilitate the formation of an electrophilic intermediate at the C3 position, reversing the typical nucleophilic character of this position. rsc.org This "umpolung" strategy allows for reactions with various nucleophiles. rsc.org The strength of the Brønsted acid can be a critical factor in determining the reaction pathway and product distribution. nih.govrsc.org Studies have shown that Brønsted acids can catalyze a variety of transformations on the indole core, including cyclizations and functional group migrations. researchgate.netresearchgate.netyoutube.comnih.gov

Advanced Derivatization and Functionalization Strategies of 2,2,2 Trifluoro 1 1h Indol 5 Yl Ethanone

Modifications at the Trifluoroacetyl Group

The trifluoroacetyl group is not merely a passive substituent; it is a reactive handle that can be transformed into various other functional groups or utilized to introduce the valuable trifluoromethyl (CF3) moiety.

The ketone carbonyl in 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone is highly electrophilic due to the adjacent strongly electron-withdrawing trifluoromethyl group. This enhanced reactivity allows for a range of transformations that are often challenging with less activated ketones.

Key transformations include:

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 2,2,2-trifluoro-1-(1H-indol-5-yl)ethanol, using standard reducing agents such as sodium borohydride (B1222165). This alcohol can serve as a precursor for further reactions, including etherification and esterification.

Amination: Reductive amination can convert the ketone into a variety of amines, introducing a nitrogen-containing substituent. This is a common strategy in the synthesis of pharmacologically active compounds.

Carbonyl 1,2-Transposition: More complex transformations, such as the 1,2-transposition of the carbonyl group, represent a sophisticated strategy for skeletal reorganization. nih.gov While challenging, protocols have been developed that could potentially be applied to this system. A typical sequence involves converting the ketone to an alkenyl triflate, followed by a palladium/norbornene-catalyzed α-amination and subsequent hydrolysis to yield the transposed ketone at the adjacent position. nih.gov This would relocate the carbonyl group from the exocyclic position to the C5 position of the indole (B1671886) ring itself, fundamentally altering the molecular structure.

Table 1: Potential Transformations of the Ketone Moiety

| Transformation | Reagents/Conditions | Product Type |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH4) | Secondary Alcohol |

| Reductive Amination | Amine (R-NH2), NaBH3CN | Secondary/Tertiary Amine |

| Wittig Reaction | Phosphonium Ylide (Ph3P=CHR) | Alkene |

| Grignard Addition | Grignard Reagent (R-MgBr) | Tertiary Alcohol |

| Carbonyl Transposition | 1) Tf2O, Base; 2) Pd/NBE, H/N Donor; 3) Hydrolysis nih.gov | Isomeric Ketone |

The trifluoroacetyl group is a powerful synthon for introducing the trifluoromethyl (CF3) group, a substituent known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. wikipedia.org Several methods can be envisioned to leverage the existing trifluoroacetyl group on the indole for this purpose.

Decarbonylative Trifluoromethylation: Although not a direct, single-step process, the ketone can be converted into a derivative that subsequently eliminates the carbonyl to leave a CF3 group. For example, conversion to a tosylhydrazone followed by reduction can, in some cases, lead to the desired trifluoromethyl-substituted alkane.

As a Precursor for CF3-Containing Heterocycles: The trifluoroacetyl indole can be used as a building block in condensation reactions to form larger, CF3-substituted heterocyclic systems. For instance, reaction with hydrazines could yield pyrazoles bearing both an indole and a trifluoromethyl substituent.

Related Synthetic Strategies: While not starting directly from 5-trifluoroacetylindole, related strategies highlight the importance of trifluoroacetyl-derived synthons. For example, trifluoroacetimidoyl chlorides, which can be conceptually derived from trifluoroacetamides, are used in palladium-catalyzed reactions to construct trifluoromethyl-containing indoles and indolines. nih.gov This demonstrates the synthetic value of precursors related to the trifluoroacetyl group in accessing CF3-functionalized indoles. nih.gov

Functionalization of the Indole Core

The presence of the C5-trifluoroacetyl group significantly modulates the standard reactivity patterns of the indole ring, creating unique opportunities for selective functionalization.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comlibretexts.org In the case of this compound, the trifluoroacetyl group exerts a strong deactivating effect on the entire aromatic system due to its electron-withdrawing nature.

Directing Effects: On a simple benzene (B151609) ring, an acetyl or trifluoroacetyl group is a meta-director. youtube.com However, the indole system consists of a fused pyrrole (B145914) and benzene ring. The pyrrole ring is inherently electron-rich and highly reactive towards electrophiles, typically at the C3 position. The C5-trifluoroacetyl group deactivates the benzene portion of the ring and also reduces the nucleophilicity of the pyrrole ring.

Regioselectivity: Electrophilic attack will be directed away from the deactivated benzene ring and towards the least deactivated positions. Research on related systems, such as the acylation of 3-trifluoroacetylindole, shows that substitution occurs selectively on the benzene ring at the C5 position. researchgate.net By analogy, for 5-trifluoroacetylindole, electrophilic attack is expected to occur preferentially at positions on the pyrrole ring (C3) or at the C7 position of the benzene ring, which is ortho/para to the directing indole nitrogen and meta to the deactivating trifluoroacetyl group. The precise outcome would depend on the specific electrophile and reaction conditions. For instance, strong electrophiles under harsh conditions might lead to substitution at C7, while milder conditions could favor C3 substitution, albeit at a slower rate than in unsubstituted indole.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product Position(s) | Rationale |

|---|---|---|---|

| Nitration | NO2+ | C3, C7 | Balance between pyrrole ring reactivity and deactivation by C5-COCF3. youtube.com |

| Bromination | Br+ | C3 | The C3 position is the most nucleophilic site of the indole ring. |

| Sulfonation | SO3 | C7 | Often reversible and thermodynamically controlled, may favor the more sterically accessible position meta to the deactivator. libretexts.org |

| Friedel-Crafts Acylation | RCO+ | C7 | Requires strong Lewis acid catalysis; substitution on the deactivated ring is challenging but may occur at C7. researchgate.net |

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying complex molecules. nih.gov For this compound, these strategies offer a route to derivatives that are inaccessible through traditional electrophilic substitution.

Directed C-H Functionalization: A common strategy involves the installation of a directing group, often on the indole nitrogen, to guide a metal catalyst to a specific C-H bond. After the functionalization reaction, the directing group can be removed.

Palladium-Catalyzed Arylation: Palladium catalysis has been used for the direct arylation of indoles. nih.gov In the context of substituted indoles, regioselectivity can be controlled. For example, methods have been developed for the C-7 acylation of indolines, which can then be oxidized to the corresponding indoles. researchgate.net This suggests a potential route to functionalize the C7 position of 5-trifluoroacetylindole.

Remote C-H Activation: The development of new catalytic systems allows for functionalization at positions remote from the initial point of coordination. The inherent electronic properties of the 5-trifluoroacetylindole could be exploited to achieve regioselectivity at positions like C4 or C7 without the need for a traditional directing group. nih.gov

The trifluoroacetyl group plays a dual role in the context of protecting group chemistry. It can itself serve as a protecting group or influence the strategy for protecting the indole nitrogen. wikipedia.org

Trifluoroacetyl as an N-Protecting Group: The trifluoroacetyl group can be installed on the indole nitrogen to form an N-trifluoroacetylindole. This group is highly electron-withdrawing, which significantly passivates the pyrrole ring against electrophilic attack. It is robust but can be removed under specific, often basic, conditions (e.g., with sodium borohydride or mild base). organic-chemistry.orgresearchgate.net

Trifluoroacetyl as a Temporary Directing Group: A more sophisticated application involves using a trifluoroacetyl group at one position to direct functionalization elsewhere, after which it is cleaved. For example, it has been demonstrated that 3-trifluoroacetylindole can be acylated at the C5 position, followed by hydrolysis to remove the C3-trifluoroacetyl group, yielding a 5-acylindole. researchgate.net This strategy effectively uses the trifluoroacetyl moiety as a temporary group to achieve a desired substitution pattern that would be difficult to obtain directly. researchgate.net This highlights its utility not just for protection but for synthetic control.

Regioselective Derivatization Protocols

Regioselective functionalization is paramount in harnessing the synthetic potential of the indole scaffold. For this compound, the inherent reactivity of the indole nucleus is modulated by the C-5 substituent, enabling predictable derivatization at specific sites.

The primary sites for functionalization on the this compound core are the C-3 position of the pyrrole ring, the nitrogen atom (N-1), and the carbonyl group at C-5. Each site can be targeted through specific reaction protocols.

Functionalization at the C-3 Position: The C-3 position is the most nucleophilic carbon in the indole ring and is highly susceptible to electrophilic substitution. The presence of the electron-withdrawing group at C-5 does not change this inherent reactivity. Classic indole functionalization reactions, such as the Mannich, Vilsmeier-Haack, and Friedel-Crafts reactions, are expected to proceed with high regioselectivity at the C-3 position. For instance, Friedel-Crafts-type hydroxyalkylation reactions with various trifluoromethyl ketones, catalyzed by acids or bases, readily occur at the C-3 position of indoles to yield tertiary alcohols. nih.govresearchgate.netbeilstein-archives.org This reactivity provides a reliable method for introducing new carbon-carbon bonds at this site. Iodine-catalyzed C-3 arylation with p-quinols is another efficient method for creating indole-phenol hybrids. ias.ac.in Under acidic conditions, a dearomative addition of arenes to the C-3 position can also be achieved, generating 3-arylindolines. nih.gov

Functionalization at the N-1 Position: The trifluoroacetyl group at C-5 enhances the acidity of the N-H proton, facilitating its deprotonation with common bases. This allows for straightforward N-alkylation, N-acylation, or the introduction of various protecting groups. nih.govcore.ac.uk N-alkylation can be achieved using alkyl halides in the presence of a base like sodium hydride or cesium carbonate. core.ac.uk Alternatively, mild acid-catalyzed methods using trichloroacetimidate (B1259523) electrophiles have been developed for the N-alkylation of related nitrogen heterocycles and could be applicable here. mdpi.comsemanticscholar.org

Modification of the C-5 Ketone: The trifluoroacetyl group is not merely a directing group but also a versatile synthetic handle. The carbonyl can undergo reduction to the corresponding secondary alcohol using reducing agents like sodium borohydride. This alcohol can then be used in subsequent reactions. Furthermore, the ketone can be a site for nucleophilic addition reactions or can be converted into other functional groups, expanding the synthetic possibilities.

Functionalization at Other Positions (C-4, C-6): Direct electrophilic substitution on the benzene ring, particularly at the C-4 and C-6 positions adjacent to the deactivating trifluoroacetyl group, is challenging. However, modern transition-metal-catalyzed C-H functionalization techniques offer a powerful alternative. rsc.org For indoles bearing a carbonyl group at the C-3 position, copper-catalyzed C-5 alkylation has been successfully demonstrated, suggesting that similar strategies could be developed for the C-4 or C-6 functionalization of our C-5 substituted scaffold, likely requiring a directing group at N-1. nih.gov

Table 1: Regioselective Derivatization Protocols

| Position | Reaction Type | Reagents & Conditions | Expected Product |

|---|---|---|---|

| C-3 | Friedel-Crafts Hydroxyalkylation | R-CO-CF₃, Lewis/Brønsted Acid Catalyst | C-3 substituted trifluoromethyl alcohol |

| C-3 | Mannich Reaction | Formaldehyde, Secondary Amine | C-3 aminomethyl derivative (Gramine analogue) |

| N-1 | N-Alkylation | Alkyl Halide, Base (e.g., NaH, Cs₂CO₃) in DMF | N-1 alkylated indole |

| N-1 | N-Acylation | Acyl Chloride, Base (e.g., Pyridine) | N-1 acylated indole |

| C-5 | Ketone Reduction | NaBH₄ in Methanol/Ethanol | 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanol |

| C-4/C-6 | Directed C-H Arylation | Aryl Halide, Pd/Cu catalyst, Directing Group at N-1 | C-4 or C-6 arylated indole derivative |

Multicomponent Reaction Strategies for Complex Indole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. rsc.orgarkat-usa.orgacs.org The structure of this compound makes it an excellent candidate for designing novel MCRs to build elaborate heterocyclic systems.

Indoles are frequently used as key components in a wide range of MCRs. nih.govrsc.org The nucleophilic C-3 position, the N-H group, and in this specific case, the C-5 ketone, can all participate in multicomponent cyclization cascades.

Povarov-Type Reactions: The Povarov reaction is a formal aza-Diels-Alder reaction used to synthesize quinoline (B57606) derivatives, typically from an aniline (B41778), an aldehyde, and an alkene. wikipedia.orgmdpi.com In a variation, the electron-rich C-2/C-3 double bond of the indole nucleus can act as the dienophile component, reacting with an imine formed in situ. This would lead to the formation of complex, fused polycyclic indole structures. Iodine-mediated formal [3+2+1] cycloadditions involving methyl ketones, anilines, and styrenes also provide a pathway to quinolines, showcasing the versatility of Povarov-type strategies. organic-chemistry.org

Ugi and Ugi-Type Reactions: The Ugi four-component reaction (Ugi-4CR) is one of the most prominent MCRs, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. wikipedia.org The C-5 ketone of this compound could potentially serve as the carbonyl component in an Ugi reaction. This would incorporate the entire indole ethanone (B97240) moiety into a larger, complex acyclic structure, which could be a precursor for subsequent cyclization reactions (Ugi/post-cyclization). frontiersin.orgrsc.org Furthermore, the indole N-H can participate by first being converted into an indole-N-carboxylic acid, which can then be used as the acid component in the Ugi reaction, providing an expeditious route to indole-tethered peptide units. nih.govresearchgate.net

Other Three-Component Reactions: The nucleophilic C-3 position of the indole can readily participate in various three-component reactions. For example, it can react with an aldehyde and another nucleophile like malononitrile (B47326) or dimedone in the presence of a catalyst to form functionalized pyran or pyridine (B92270) rings fused or attached to the indole core. nih.gov

Table 2: Potential Multicomponent Reaction Strategies

| MCR Type | Role of Indole Ethanone | Other Components | Resulting Scaffold |

|---|---|---|---|

| Povarov-Type | Nucleophile (via C-3) | Aniline, Aldehyde (forms imine) | Fused Indoloquinoline Derivatives |

| Ugi 4-CR | Carbonyl Component (C-5 Ketone) | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide with Indole Moiety |

| Ugi-Type | Acid Component (as Indole-N-Carboxylic Acid) | Aldehyde, Amine, Isocyanide | Indole Carboxamide Amino Amides |

| Three-Component Condensation | Nucleophile (via C-3) | Aldehyde, Active Methylene Compound (e.g., Malononitrile) | 3-Substituted Indole with Heterocyclic Moiety |

Computational and Theoretical Investigations of Trifluoroacetylated Indole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction and analysis of molecular properties that can be difficult or impossible to measure experimentally. For complex systems like 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone, these methods are invaluable.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, balancing accuracy with computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, DFT would be used to understand how the electron-withdrawing trifluoroacetyl group influences the geometry of the indole (B1671886) ring. These calculations provide a foundational understanding of the molecule's physical structure and the distribution of electrons within it.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

FMO analysis for this compound would reveal the regions of the molecule most likely to participate in chemical reactions. The distribution of the HOMO and LUMO across the indole ring and the trifluoroacetyl substituent would highlight the probable sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap | 5.3 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, while blue signifies areas of positive potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential.

An MEP map of this compound would likely show a high negative potential around the oxygen atom of the carbonyl group and the fluorine atoms, making these areas attractive to electrophiles. Conversely, positive potential would be expected around the hydrogen atom attached to the indole nitrogen, indicating a site for potential nucleophilic interaction or hydrogen bonding.

Natural Bonding Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with a chemist's Lewis structure intuition. A key aspect of NBO analysis is the study of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) anti-bonding orbital. The strength of these interactions can be quantified using second-order perturbation theory.

For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the anti-bonding orbitals of the ring and the trifluoroacetyl group. This would provide insight into the electronic stability of the molecule and the nature of the intramolecular charge transfer.

Table 2: Hypothetical NBO Analysis of Key Hyperconjugative Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | π(C=C) | 15.2 |

| LP(2) O | σ(C-F) | 5.8 |

| σ(C-H) | π*(C=O) | 2.1 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound. E(2) represents the stabilization energy.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. By calculating the energies of vertical transitions from the ground state to various excited states, TD-DFT can simulate a molecule's UV-Visible spectrum. This allows for the assignment of observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions.

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. This theoretical spectrum could then be compared with experimental data to validate the computational model and understand the electronic transitions responsible for the molecule's color and photophysical properties.

Analysis of Intermolecular and Intramolecular Interactions

The study of intermolecular and intramolecular interactions is crucial for understanding the physical properties and biological activity of a molecule. These forces govern how a molecule interacts with itself and with other molecules, influencing properties like boiling point, solubility, and crystal packing.

For this compound, the primary intramolecular interactions would be the hyperconjugative effects and steric strain identified through NBO and DFT analysis. Intermolecularly, the potential for hydrogen bonding via the indole N-H group and the carbonyl oxygen is a key feature. Dipole-dipole interactions arising from the polar C=O and C-F bonds would also play a significant role in the condensed phase. Computational methods can be used to model these interactions in dimers or larger clusters to understand how the molecules self-assemble.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) to define atomic properties and the nature of chemical bonds. dntb.gov.uascm.com This analysis involves locating critical points in the electron density field, where the gradient of the density is zero. For this compound, a QTAIM analysis would characterize the key covalent and non-covalent interactions within the molecule.

The analysis focuses on bond critical points (BCPs) found between interacting atoms. The properties at these points, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), classify the nature of the interaction.

Covalent Bonds: For the C-C, C-N, C-H, C=O, and C-F bonds, one would expect high values of ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicative of shared interactions where electron density is concentrated along the bond path.

Non-Covalent Interactions: Intramolecular hydrogen bonds, such as a potential C-H···O or C-H···F interaction, would be characterized by low ρ(r) values and a positive Laplacian (∇²ρ(r) > 0), signifying a closed-shell interaction typical of hydrogen bonds and van der Waals forces. nih.gov The energy of these bonds can be estimated from the potential energy density at the BCP. dntb.gov.ua

Below is a representative table of expected QTAIM parameters for the primary bonds in the title compound, based on typical values for similar organic molecules.

| Bond Type | Expected ρ(r) (a.u.) | Expected ∇²ρ(r) (a.u.) | Interaction Character |

|---|---|---|---|

| N-H (indole) | ~0.34 | < 0 | Polar Covalent |

| C=O (carbonyl) | ~0.40 | < 0 | Polar Covalent |

| C-CF₃ | ~0.25 | < 0 | Covalent |

| C-F | ~0.30 | < 0 | Highly Polar Covalent |

| C-H···O (intramolecular) | ~0.02 | > 0 | Weak Hydrogen Bond (Closed-Shell) |

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto a surface defined by the electron distribution of a molecule, it provides a detailed picture of how molecules pack together. For this compound, this analysis would highlight the key forces governing its solid-state architecture.

The analysis generates two primary outputs:

d_norm surfaces: These maps display regions of close intermolecular contact. Red spots on the surface indicate contacts shorter than the van der Waals radii sum, highlighting significant interactions like hydrogen bonds. nih.gov

2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). iucr.org The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, providing a quantitative measure of the packing forces. tandfonline.com

In related trifluoromethyl-containing indole crystal structures, Hirshfeld analysis reveals the dominance of H···H, C···H, and H···F contacts. tandfonline.comnih.gov For the title compound, a similar pattern is expected, with additional significant contributions from O···H contacts due to the carbonyl group.

| Interaction Type | Anticipated Contribution (%) | Significance in Crystal Packing |

|---|---|---|

| H···H | ~40-50% | Represents the largest contribution, defining the overall molecular shape and van der Waals packing. |

| O···H / H···O | ~15-25% | Crucial for forming hydrogen-bonded networks, likely involving the indole N-H and carbonyl oxygen. mdpi.com |

| F···H / H···F | ~10-15% | Highlights the role of the trifluoromethyl group in directing crystal packing through weak hydrogen bonds. tandfonline.com |

| C···H / H···C | ~8-12% | Indicates C-H···π interactions, contributing to the stabilization of the lattice. nih.gov |

| C···C | ~3-5% | Suggests the presence of π-π stacking interactions between indole rings. |

Characterization of Hydrogen Bonding and Non-Covalent Interactions (e.g., C-H…π, C-H…N)

The stability and structure of the crystal lattice of this compound are dictated by a network of hydrogen bonds and other non-covalent interactions. Computational studies on analogous indole derivatives provide a clear picture of the expected interactions. iucr.org

N-H···O Hydrogen Bonds: The strongest and most directional interaction is anticipated to be the hydrogen bond between the indole N-H donor and the carbonyl oxygen acceptor of a neighboring molecule. This interaction often leads to the formation of chains or dimeric motifs in the crystal.

C-H···π Interactions: The aromatic π-system of the indole ring can act as a hydrogen bond acceptor for C-H donors from nearby molecules, further stabilizing the crystal packing. nih.gov

π-π Stacking: Interactions between the planar indole ring systems of adjacent molecules are also expected. These can occur in either a parallel-displaced or T-shaped arrangement to minimize repulsion and maximize attraction.

Computational Tools for Interpreting Spectral Properties and Intermolecular Forces

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting and interpreting the spectral properties of molecules. nih.gov By calculating the electronic structure, DFT methods can simulate vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. youtube.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. For this compound, this would allow for the assignment of key peaks in the experimental IR spectrum, such as the N-H stretch (~3400 cm⁻¹), the C=O stretch (~1680 cm⁻¹), and the strong C-F stretching vibrations (~1100-1250 cm⁻¹). Calculated frequencies are often systematically scaled to improve agreement with experimental data.

NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used to calculate NMR isotropic shielding constants. These theoretical values are then converted to chemical shifts by referencing them against a standard (e.g., TMS) calculated at the same level of theory. youtube.com This allows for the assignment of ¹H, ¹³C, and ¹⁹F NMR signals and can be invaluable in confirming the molecular structure.

The energy of intermolecular forces, such as hydrogen bonds and π-π stacking, can also be quantified using high-level DFT calculations, often corrected for dispersion effects (e.g., B3LYP-D3). By comparing the energy of an interacting dimer to that of the individual monomers, a precise interaction energy can be determined. nih.gov

Reaction Pathway and Transition State Calculations

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions, including the synthesis of this compound.

Computational Mechanistic Studies

The synthesis of the title compound likely proceeds via a Friedel-Crafts acylation of indole with a trifluoroacetylating agent, catalyzed by a Lewis acid. DFT studies on related indole acylations have elucidated the plausible mechanistic pathways. tohoku.ac.jp A typical computational study involves:

Reactant and Product Optimization: The geometries of the indole, acylating agent, and Lewis acid are optimized.

Intermediate Identification: The structures of key intermediates, such as the σ-complex (Wheland intermediate) formed after the electrophilic attack on the indole ring, are located.

Transition State (TS) Searching: The highest energy point along the reaction coordinate, the transition state, is located for each elementary step. For the acylation, this would be the TS for the C-C bond formation.

Energy Profile Construction: By calculating the relative energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction is constructed. This allows for the identification of the rate-determining step, which is the step with the highest activation energy. dntb.gov.ua

For indole acylation, computational studies have explored the role of the Lewis acid in activating the acylating agent and stabilizing the transition state. tohoku.ac.jp

Prediction of Regioselectivity and Stereoselectivity

A significant challenge in the functionalization of indole is controlling the regioselectivity. The indole nucleus has multiple nucleophilic sites, with the C3 position being the most reactive towards electrophiles, followed by the N1 and then the C2, C5, and C6 positions. mdpi.com The synthesis of this compound requires selective acylation at the C5 position.

Computational methods can predict regioselectivity by comparing the activation barriers for the electrophilic attack at different positions of the indole ring.

C3 vs. C5 Acylation: DFT calculations would typically show a lower activation energy for the formation of the C3-acylated σ-complex compared to the C5-acylated one, explaining the general preference for C3 substitution. tohoku.ac.jp

Controlling Regioselectivity: The preference for C5 acylation can be rationalized computationally by modeling the reaction under specific conditions. For instance, the use of bulky protecting groups on the indole nitrogen can sterically hinder attack at C3. Alternatively, certain Lewis acids can form complexes with the indole nitrogen, altering the electronic distribution of the ring and potentially making the C5 position more favorable for attack. cardiff.ac.ukrsc.org Computational studies can model these effects and predict the most likely product under various catalytic conditions.

2,2,2 Trifluoro 1 1h Indol 5 Yl Ethanone As a Synthetic Building Block in Organic Synthesis

Applications in the Construction of Fluorine-Containing Heterocycles

The electrophilic nature of the carbonyl carbon in 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone , amplified by the electron-withdrawing trifluoromethyl group, makes it an excellent starting point for cyclization reactions to form novel heterocyclic systems. nih.govnih.gov This reactivity is pivotal for synthesizing fused ring systems and other heterocycles that incorporate the trifluoromethyl-indole scaffold.

Synthesis of Trifluoromethylated Carbolines and Other Fused Indole (B1671886) Systems

Carbolines, which are pyrido[3,4-b]indole derivatives, are a prominent class of indole alkaloids with significant therapeutic potential. The synthesis of trifluoromethylated carbolines can be strategically designed starting from This compound . A common and powerful method for carboline synthesis is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with a ketone or aldehyde. nih.govwikipedia.org

A plausible, though multi-step, pathway to access trifluoromethylated γ-carbolines (pyrido[4,3-b]indoles) would involve the initial functionalization of the indole ring of the starting ketone to install a necessary aminoethyl side chain, followed by an intramolecular Pictet-Spengler cyclization. The ketone's carbonyl group would react with the tethered amine under acidic conditions to form an intermediate iminium ion, which is then attacked by the nucleophilic C-4 position of the indole ring to forge the new six-membered ring of the carboline skeleton. wikipedia.orgyoutube.com The resulting tetrahydro-γ-carboline can then be aromatized to the final carboline product. Research has demonstrated the successful preparation of trifluoromethylated carbolines using Pictet-Spengler cyclization, underscoring the viability of this general approach for creating novel, fluorinated analogs with potential DNA-binding and anti-proliferative effects. nih.gov

Similarly, other fused indole systems can be accessed. For instance, reactions with bifunctional reagents can lead to the formation of different heterocyclic rings fused to the indole core. The table below illustrates potential fused systems derivable from this building block.

Table 1: Plausible Fused Indole Systems from this compound

| Target Heterocycle | Plausible Reaction Type | Key Intermediate |

|---|---|---|

| Trifluoromethyl-γ-carboline | Intramolecular Pictet-Spengler | 4-Aminoethyl-indol-5-yl trifluoromethyl ketone |

| Trifluoromethyl-pyrrolo[2,3-f]indole | Paal-Knorr Synthesis | Indole-dione derivative |

Development of Novel Trifluoromethyl-1,2,4-Triazoles and Other Nitrogen Heterocycles

The 1,2,4-triazole (B32235) ring is a key pharmacophore found in numerous antifungal, antiviral, and anticancer agents. The synthesis of novel trifluoromethyl-substituted 1,2,4-triazoles is a significant area of research. nih.govresearchgate.netmdpi.comThis compound provides a direct entry to these structures.

A common strategy for forming 1,2,4-triazoles from ketones involves condensation with a hydrazine-based reagent followed by cyclization. researchgate.net For example, the reaction of the title ketone with aminoguanidine (B1677879) would yield a guanylhydrazone intermediate. This intermediate can then undergo oxidative cyclization to form a 3-amino-5-(indol-5-yl)-5-(trifluoromethyl)-1,2,4-triazole derivative. The trifluoromethyl group is crucial as it remains intact throughout the reaction sequence and imparts unique properties to the final molecule. Various synthetic methods for trifluoromethyl-1,2,4-triazoles start from precursors like trifluoroacetimidoyl chlorides or trifluoroacetimidohydrazides, which can themselves be derived from trifluoromethyl ketones. researchgate.netresearchgate.net

The reactivity of the trifluoromethyl ketone moiety can be exploited to construct a range of other nitrogen-containing heterocycles, as detailed in the following table.

Table 2: Potential Nitrogen Heterocycles from this compound

| Reagent | Intermediate | Resulting Heterocycle |

|---|---|---|

| Hydrazine | Hydrazone | Pyrazole |

| Hydroxylamine | Oxime | Isoxazole |

| Urea | - | Pyrimidine derivative |

Role in Modular and Divergent Synthesis Strategies

Modular and divergent syntheses are powerful strategies in modern drug discovery, enabling the rapid generation of a library of structurally diverse compounds from a common starting material. mdpi.comnih.govThis compound is an ideal scaffold for such approaches due to its distinct reactive sites: the indole N-H, the aromatic ring, and the highly reactive trifluoroacetyl group. organic-chemistry.orgacs.org

A divergent strategy can be envisioned where the ketone is the central branching point. By reacting the ketone with a variety of different nucleophilic partners, a wide array of heterocyclic systems can be constructed, each attached to the same indole core. This modularity allows chemists to systematically alter the heterocyclic component to fine-tune the biological activity or material properties of the final compound library. This approach is highly efficient for exploring chemical space and structure-activity relationships. researchgate.net

Table 3: Illustrative Divergent Synthesis from this compound

| Reactant Type | Plausible Product Class |

|---|---|

| Hydrazine Derivatives | Pyrazoles, Triazoles |

| Enamines/Enolates | Pyridines (via Hantzsch-type reaction) |

| Amino Alcohols | Oxazines |

Preparation of Precursors for Complex Organic Molecules

The utility of This compound extends beyond the synthesis of simple heterocycles; the products derived from it serve as advanced precursors for more complex molecular targets. youtube.com The trifluoromethylated carbolines and triazoles synthesized are not merely end-points but are themselves functionalized building blocks ready for further elaboration.

For example, a trifluoromethylated carboline synthesized via a Pictet-Spengler reaction retains reactive N-H groups on both the indole and the newly formed piperidine (B6355638) ring (before aromatization), which can be selectively alkylated or acylated to introduce new side chains. nih.gov Such modifications are critical for optimizing the pharmacological profile of a lead compound. Studies on trifluoromethylated carboline derivatives have shown that the introduction of aminoalkyl or guanidinoalkyl chains can lead to potent anti-proliferative effects against human cancer cell lines, highlighting how these precursors can be developed into complex, bioactive agents. nih.gov

Furthermore, the indole ring itself can be subjected to further electrophilic substitution or transition-metal-catalyzed cross-coupling reactions, enabling the construction of highly elaborate, multi-functionalized molecules with potential applications in fields ranging from pharmaceuticals to organic electronics.

Future Research Directions and Challenges in Trifluoroacetylated Indole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of trifluoroacetylated indoles often relies on classical methods that can be harsh and environmentally taxing. youtube.comrug.nl A primary challenge is the development of greener, more efficient, and economically viable synthetic routes.

Future research will likely focus on several key areas:

Catalyst Innovation: While palladium-catalyzed reactions have shown promise for creating trifluoromethyl-containing indoles, there is a need for more sustainable and cost-effective catalysts. nih.gov Research into earth-abundant metal catalysts or even metal-free reaction conditions is a growing trend. For instance, metal-free methods for N-trifluoroacetylation using inexpensive reagents like trimethylamine (B31210) borane (B79455) and trifluoroacetic acid have been developed and are switchable to produce different products. acs.orgnih.gov

Renewable Feedstocks: The pharmaceutical industry is increasingly looking towards renewable resources to reduce its carbon footprint. jddhs.com Future methodologies may leverage bio-based starting materials, such as those derived from lignin, to construct the indole (B1671886) core before trifluoroacetylation. rug.nl This approach aligns with the principles of green chemistry by reducing dependence on petrochemicals. jddhs.com

Mild Reaction Conditions: Moving away from harsh reaction conditions, such as high temperatures and strong acids typical of methods like the Fischer indole synthesis, is crucial for sustainability. youtube.comresearchgate.net Research into reactions that proceed at ambient temperature and pressure, potentially using techniques like photochemistry or electrochemistry, will be a significant area of investigation. pageplace.de

| Synthetic Strategy | Key Features & Advantages | Representative Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, mild conditions, use of benign solvents (e.g., ethanol). rug.nlresearchgate.net | Development of one-pot, two-step syntheses of functionalized indoles from simple precursors. rug.nl |

| Metal-Free Catalysis | Avoids toxic and expensive heavy metals, often uses readily available organic reagents. acs.orgnih.gov | Switchable N-trifluoroacetylation and N-trifluoroethylation using trimethylamine borane and TFA. acs.orgnih.gov |

| Bio-Based Synthesis | Utilizes renewable starting materials (e.g., lignin), reduces dependence on fossil fuels. jddhs.comrug.nl | Catalytic conversion of lignin-derived platform chemicals into indole precursors. rug.nl |

| Palladium-Catalyzed Functionalization | Enables regioselective introduction of trifluoromethyl groups onto unactivated alkenes. nih.gov | Dual functionalization of alkenes with trifluoroacetimidoyl chlorides to form indoles and indolines. nih.gov |

Exploration of Undiscovered Reactivity Patterns of the Trifluoroacetyl Group on Indoles

The electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity of the indole ring, yet its full range of chemical behaviors remains to be explored. The trifluoroacetyl group is a key functional handle for creating complex heterocyclic compounds. researchgate.net

Key future research directions include:

Selective C-H Functionalization: The innate properties of heterocycles make direct C-H functionalization challenging. researchgate.net A major goal is to develop methods that can selectively target specific C-H bonds on the trifluoroacetylated indole core, enabling the introduction of new functional groups at previously inaccessible positions. The C4 position of the indole ring, for example, is less reactive than other positions, making substitution challenging without activating groups. rsc.org

Novel Cyclization Reactions: The trifluoroacetyl group can act as a precursor or an activating group for various cyclization reactions. Research has demonstrated its utility in unl.eduunl.edu-sigmatropic rearrangements to form functionalized indoles. researchgate.net Future work will likely uncover new intramolecular cyclization pathways, such as [3+2]-cross-cycloadditions, to construct complex, 3,4-fused tricyclic indole systems. rsc.org

Switchable Reactivity: The ability to control reaction pathways to yield different products from the same starting material is highly desirable. Research has shown that by tuning the reaction conditions (e.g., the amount of a reducing agent), one can switch between N-trifluoroethylation and N-trifluoroacetylation of indoles, proceeding through a common indoline (B122111) intermediate. acs.orgnih.gov Further exploration could reveal other "switchable" transformations governed by the trifluoroacetyl group.

Derivatization of the Trifluoroacetyl Group Itself: While much focus is on the reactivity of the indole ring, the trifluoroacetyl moiety itself can be a site for chemical modification. Developing reactions that transform the -COCF₃ group into other valuable functionalities would significantly expand the synthetic utility of compounds like 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for accelerating chemical research. For complex systems like trifluoroacetylated indoles, in silico methods can provide profound insights that are difficult to obtain through experimentation alone.

Future applications in this area will focus on:

Predictive Reaction Design: As the complexity of organic synthesis grows, computational tools can help predict the most viable synthetic pathways. nih.gov By simulating reaction mechanisms and transition states, researchers can identify optimal catalysts, reagents, and conditions before ever entering the lab, saving time and resources.

Elucidating Reaction Mechanisms: The mechanism of many indole syntheses, such as the Fischer indole synthesis, involves several intricate steps. youtube.com Computational modeling can be used to map out the complete energy landscape of a reaction, clarifying the roles of intermediates and transition states. This understanding is critical for optimizing reaction yields and controlling regioselectivity. nih.gov

Understanding Reactivity: Quantum chemical calculations can model the electron distribution within a molecule, explaining how the trifluoroacetyl group influences the reactivity of different positions on the indole ring. rsc.org This predictive power can guide the design of experiments aimed at exploring new reactivity patterns.

In Vitro Pathway Reconstruction: A powerful emerging strategy combines bioinformatics, protein-ligand docking simulations, and structural modeling to predict the enzymes involved in a metabolic pathway. nih.gov This computationally-guided approach can then direct the in vitro reconstruction and validation of the pathway, rapidly elucidating complex biosynthetic routes for indole derivatives. nih.gov

Integration of Automation and High-Throughput Techniques in Synthesis Research

The synthesis and screening of compound libraries are often bottlenecks in drug discovery and materials science. rug.nl Automation and high-throughput experimentation (HTE) offer a transformative solution by enabling the rapid synthesis and evaluation of a vast number of compounds. nih.govnih.gov

The integration of these technologies into trifluoroacetylated indole research presents several exciting frontiers:

Automated Synthesis Platforms: Robotic systems, sometimes referred to as "chemists," can perform chemical reactions 24/7 with high precision and minimal waste. youtube.com These platforms can autonomously vary reaction parameters to find the optimal conditions for synthesizing a target molecule. For indole synthesis, this means rapid screening of building blocks, catalysts, and solvents.

Nanomole-Scale Synthesis: Technologies like acoustic droplet ejection (ADE) allow for reactions to be carried out on a nanomole scale in 384- or 1536-well plates. rug.nlnih.govnih.gov This miniaturization dramatically reduces the consumption of expensive reagents and the generation of chemical waste, making it possible to perform thousands of experiments quickly and efficiently. nih.gov The scalability of these nano-reactions to the preparative milligram scale has been successfully demonstrated. nih.gov

High-Throughput Screening (HTS): HTS is essential for identifying promising compounds from large chemical libraries. nih.gov In the context of indole chemistry, HTS can be used to screen for various properties, from binding affinity to specific protein targets to antibacterial activity. unl.edunih.gov For instance, indole-based probes have been evaluated in HTS setups to study drug binding to human serum albumin. unl.edu

AI-Driven Discovery: The ultimate goal is to create a closed-loop system where artificial intelligence drives the entire discovery process. youtube.com An AI algorithm can design experiments, instruct a robotic platform to execute them, analyze the results from inline analytical instruments (like NMR), and then use that data to design the next, more effective round of experiments. youtube.com This autonomous approach accelerates the exploration of chemical space and the optimization of synthetic routes for novel trifluoroacetylated indoles. nih.govnih.gov

| Technology | Application in Indole Chemistry | Key Advantages |

| Acoustic Droplet Ejection (ADE) | Nanomole-scale synthesis of indole derivative libraries in multi-well plates. rug.nlnih.gov | Miniaturization, reduced waste, speed, enables massive parallel experimentation. nih.gov |

| Robotic Synthesis Platforms ("RoboChem") | Autonomous optimization of reaction conditions for indole synthesis. youtube.com | 24/7 operation, high precision, reduced human intervention, finds optimal conditions with minimal waste. youtube.com |

| High-Performance Affinity Chromatography (HPAC) | High-throughput screening of indole-based probes for drug-protein binding studies. unl.edu | Rapid and selective characterization of molecular interactions. unl.edu |

| AI-Driven Decision Making | Intelligent selection of reaction parameters and building blocks for optimal outcomes. youtube.com | Accelerates optimization, uncovers non-obvious reaction conditions, enables autonomous discovery. nih.govyoutube.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reacting indole derivatives with trifluoroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions. For example, describes the use of 4-fluoroindole under low-temperature conditions to achieve regioselective acylation. Key parameters include:

- Temperature : Sub-zero conditions reduce unwanted polymerization.

- Solvent : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution at the indole C5 position.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The indole NH proton appears as a singlet (~δ 10.5 ppm), while the trifluoroacetyl group causes deshielding of adjacent aromatic protons (C4 and C6 indole protons at δ 7.8–8.2 ppm).

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~175 ppm, and the CF₃ group shows a quartet near 120 ppm (J₃₃ = 285 Hz).

- IR : Strong C=O stretching at 1700–1750 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

Q. What purification strategies are effective for removing unreacted indole or trifluoroacetyl chloride?

- Methodological Answer : Sequential liquid-liquid extraction (water/DCM) removes acidic impurities. Final purification via flash chromatography (silica gel, 60–120 mesh) with a 3:7 ethyl acetate/hexane eluent achieves >98% purity. highlights the critical role of solvent polarity in isolating trifluoroacetylated indoles .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : High-throughput screening against kinase targets (e.g., tyrosine kinases) or fluorescence-based enzyme inhibition assays (e.g., tryptophan hydroxylase, TPH) are recommended. reports structural analogs inhibiting TPH with IC₅₀ values <10 µM, suggesting a similar scaffold-based approach .

Advanced Research Questions

Q. How does the electronic nature of the trifluoroacetyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The strong electron-withdrawing CF₃ group enhances electrophilicity at the carbonyl carbon, enabling nucleophilic attack by amines or thiols. For example, describes SN₂ reactions at the carbonyl carbon with primary amines to form Schiff bases. DFT calculations (B3LYP/6-31G*) can model charge distribution to predict reactivity .

Q. What structural modifications to the indole core improve target selectivity in enzyme inhibition?

- Methodological Answer : Introducing electron-donating groups (e.g., -OCH₃ at C7) increases π-stacking interactions with hydrophobic enzyme pockets. Conversely, halogenation (e.g., Br at C5, as in ) enhances binding via halogen bonding. SAR studies comparing 5-bromo, 5-chloro, and unsubstituted analogs reveal a 3-fold increase in potency for brominated derivatives .

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives targeting serotonin synthesis pathways?

- Methodological Answer : Docking simulations (AutoDock Vina) using TPH crystal structures (PDB: 6XJ7) predict binding poses. For this compound, the trifluoroacetyl group occupies the cofactor-binding pocket, while the indole moiety interacts with Phe₃₂₈ via van der Waals forces. Free energy calculations (MM-PBSA) validate these interactions .

Q. What analytical challenges arise in resolving enantiomers or diastereomers of derivatives, and how are they addressed?

- Methodological Answer : Chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) separates enantiomers of derivatives with stereocenters. For diastereomers, 2D NOESY NMR identifies spatial proximity of substituents. notes that trifluoroacetyl groups induce distinct NOE correlations between CF₃ and adjacent protons .

Q. How do conflicting data on reaction yields from different synthetic methods (e.g., Friedel-Crafts vs. transition-metal catalysis) inform protocol optimization?

- Methodological Answer : Comparative studies (e.g., Friedel-Crafts yields ~60% vs. Pd-catalyzed routes at ~85%) suggest that metal catalysis reduces side products. However, emphasizes that Friedel-Crafts remains preferable for scalability despite lower yields. Contradictions often stem from solvent purity or trace moisture .

Critical Analysis of Evidence

- Contradictions : and report differing optimal temperatures for trifluoroacetylation (0–5°C vs. room temperature). This discrepancy may arise from solvent choice (DCM vs. THF) or indole substituent stability.

- Gaps : Limited data exist on metabolic stability or in vivo toxicity, necessitating further pharmacokinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.